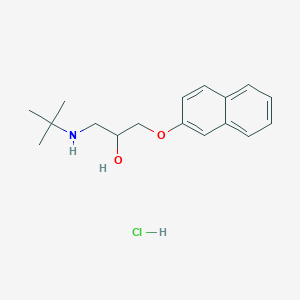
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound that has been studied in the context of adrenergic receptor antagonists. The compound is structurally related to other naphthalene derivatives that have been synthesized and analyzed for their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a 7-aza analog of 5-(3-tert-butylamino-2-hydroxy) propoxy-3, 4-dihydrocarbostyril hydrochloride, which shares a similar tert-butylamino and hydroxy functional group arrangement, was synthesized through a multi-step process involving the treatment of N-acetylpiperidine-3, 5-dione with acryloyl chloride, followed by dehydrogenation and reductive debenzylation, and finally alkylation and amination steps . This synthesis route may offer insights into potential methods for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of related naphthalene derivatives has been characterized using X-ray analysis. For example, derivatives of 1,1,2,2-tetraphenyl-3,8-dichlorobuta[b]naphthalene with tert-butyl substitutions have been found to have extremely long C-C bonds, with lengths up to 1.729 Å . This information is relevant for understanding the steric effects that tert-butyl groups may have on the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted naphthalene derivatives can be inferred from studies on similar compounds. For instance, the chlorination of di-tert-butyl-2-naphthol leads to unexpected products due to the influence of annelation and chlorine substitution, as evidenced by 13C NMR spectroscopy . This suggests that the chemical reactivity of this compound may also be influenced by the presence of tert-butyl groups and other substituents.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds have been studied. The steric bulk of tert-butyl groups can significantly affect the physical properties such as melting points and solubility, as well as chemical properties like bond lengths and reactivity patterns . These studies provide a foundation for predicting the properties of the compound .
Aplicaciones Científicas De Investigación
Enantioselective Fluorescence Sensing
1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide has been synthesized for enantioselective fluorescence sensing of chiral amino alcohols, demonstrating the potential for applications in analytical chemistry. This compound forms a highly fluorescent scandium complex used in a fluorescence ligand displacement assay, allowing accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Self-Assembly into Vesicular Structures
A novel class of linear arylamide oligomers has been designed from naphthalene-2,7-diamine and benzene-1,3,5-tricarboxylic acid segments. These oligomers self-assemble into vesicular structures in methanol, driven by ordered stacking of the oligomeric amide backbones, with the tert-butoxycarbonylamino groups at the ends playing a crucial role. This self-assembly process has implications for the development of new materials and drug delivery systems (Xu et al., 2009).
Potential as an Anticancer Drug
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, an analogue of naftopidil, has shown promise as a new anticancer drug. It induces cell death in a variety of human cancer cell lines and effectively suppresses tumor growth in mice, offering hope for cancer therapy (Nishizaki et al., 2014).
Catalytic Activity in Cyclohexene Oxidation
New cobalt phthalocyanine complexes bearing 1,3-bis(naphthalen-1-yloxy)propan-2-ol and 1,3-bis(naphthalen-2-yloxy)propan-2-ol have been synthesized and shown catalytic activity in the oxidation of cyclohexene using different oxidants. This research explores the potential of these complexes in catalytic processes, contributing to the field of green chemistry (Aktaş et al., 2013).
Tert-Butylation of Naphthalene
The tert-butylation of naphthalene with tertiary butanol over Ce-modified HY zeolites has been studied for the production of 2,6-DANs, a fundamental starting material for PEN. This process illustrates the potential application of Ce-modified HY zeolites in improving selectivity and efficiency in chemical synthesis (Huang et al., 2017).
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16;/h4-10,15,18-19H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVDQWVCKTKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)

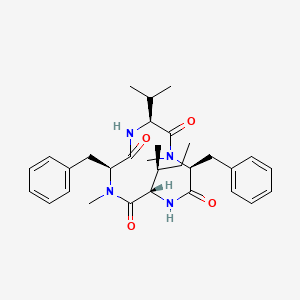

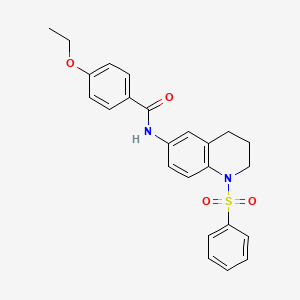
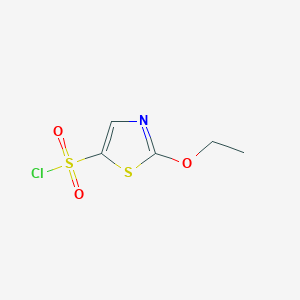
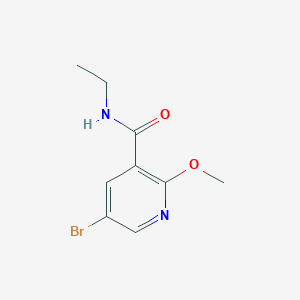
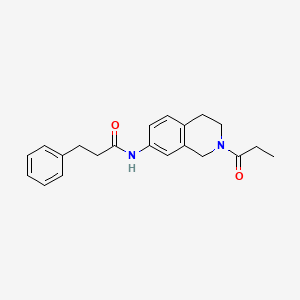



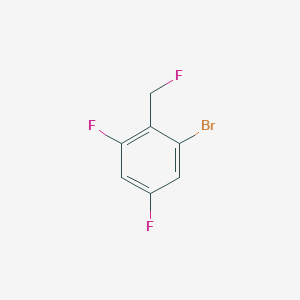

![N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)